molecular formula C22H19ClFNO3 B11401171 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one

Cat. No.: B11401171
M. Wt: 399.8 g/mol
InChI Key: GCXDWXCOUNDXJB-UHFFFAOYSA-N
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Description

11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that includes a chloro group, a fluorophenyl group, and a tetrahydrochromeno-oxazin ring system

Preparation Methods

The synthesis of 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves multiple steps. The synthetic route typically starts with the preparation of the core chromeno-oxazin structure, followed by the introduction of the chloro and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro and fluorophenyl groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other chloro and fluorophenyl derivatives with tetrahydrochromeno-oxazin structures. These compounds may have different substituents or modifications that alter their properties and applications. The uniqueness of 11-chloro-3-[2-(4-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C22H19ClFNO3

Molecular Weight

399.8 g/mol

IUPAC Name

8-chloro-4-[2-(4-fluorophenyl)ethyl]-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1,7,9,11(15)-tetraen-16-one

InChI

InChI=1S/C22H19ClFNO3/c23-19-10-17-15-2-1-3-16(15)22(26)28-20(17)18-11-25(12-27-21(18)19)9-8-13-4-6-14(24)7-5-13/h4-7,10H,1-3,8-9,11-12H2

InChI Key

GCXDWXCOUNDXJB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C4CN(COC4=C(C=C23)Cl)CCC5=CC=C(C=C5)F

Origin of Product

United States

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